Ethyl 3-(dimethylamino)-2,2-difluoro-3-oxopropanoate
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Overview
Description
Ethyl 3-(dimethylamino)-2,2-difluoro-3-oxopropanoate is an organic compound with a complex structure that includes both fluorine and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(dimethylamino)-2,2-difluoro-3-oxopropanoate typically involves the reaction of ethyl 3-oxopropanoate with dimethylamine and a fluorinating agent. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(dimethylamino)-2,2-difluoro-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-(dimethylamino)-2,2-difluoro-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(dimethylamino)-2,2-difluoro-3-oxopropanoate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in biological systems and its efficacy in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(dimethylamino)acrylate: This compound is similar in structure but lacks the fluorine atoms, which can significantly alter its chemical properties and reactivity.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Another related compound used in peptide synthesis and other applications.
Uniqueness
Ethyl 3-(dimethylamino)-2,2-difluoro-3-oxopropanoate is unique due to the presence of both dimethylamino and difluoro groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
ethyl 3-(dimethylamino)-2,2-difluoro-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO3/c1-4-13-6(12)7(8,9)5(11)10(2)3/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFGHEQKEYHZIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)N(C)C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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